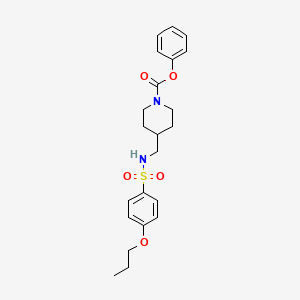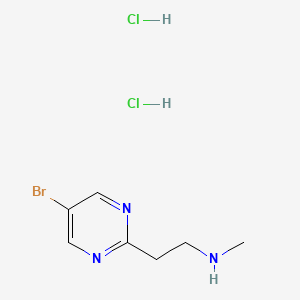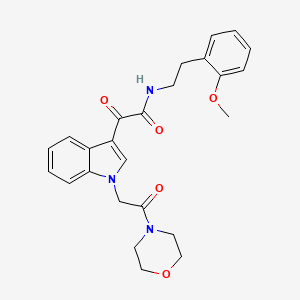
Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also has a propoxyphenylsulfonamido group and a carboxylate ester group attached to the piperidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the piperidine ring. The exact structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The piperidine ring might undergo reactions at the nitrogen atom, the carboxylate ester could be hydrolyzed under acidic or basic conditions, and the sulfonamide group might also participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and melting/boiling points would depend on the specific arrangement and types of functional groups present .Wissenschaftliche Forschungsanwendungen
Biological Activity and Receptor Selectivity
A study explored novel (4-piperidin-1-yl)-phenyl sulfonamides, evaluating their activity on the human beta(3)-adrenergic receptor. This research indicated the potential of these compounds as selective human beta(3) agonists, with modifications enhancing their selectivity and potency. Such compounds could be significant in studying receptor-specific drug actions and developing targeted therapies (Hu et al., 2001).
Medicinal Chemistry and Enzyme Inhibition
Another investigation focused on the synthesis and biological evaluation of substituted benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. These findings are crucial for understanding molecular interactions and the development of inhibitors for specific enzymes, contributing to treatments for conditions like myocardial infarction (Oinuma et al., 1991).
Chemical Synthesis and Functionalization
Research on oxindole synthesis via palladium-catalyzed CH functionalization offers insights into advanced synthetic methodologies for creating complex molecules. This work underscores the importance of catalytic processes in efficient and selective chemical synthesis, relevant for producing a variety of pharmacologically active compounds (Magano et al., 2014).
Enzyme Inhibition and Molecular Docking
A study on N'-(Aryl/alkylsulfonamido)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives highlighted their acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities. Molecular docking was used to examine binding interactions with human proteins, demonstrating the compounds' potential as enzyme inhibitors (Khalid et al., 2014).
Analgesic and Neuroleptic Activity
Investigations into 4-phenyl-4-piperidinols and related compounds for their interaction with opioid and dopamine receptors showed a combination of analgesic and neuroleptic activity. This study contributes to the understanding of multi-receptor targeting compounds for developing drugs with combined therapeutic effects (Iorio et al., 1987).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl 4-[[(4-propoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-2-16-28-19-8-10-21(11-9-19)30(26,27)23-17-18-12-14-24(15-13-18)22(25)29-20-6-4-3-5-7-20/h3-11,18,23H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCHJAXIUYPSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2637077.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)

![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)

![3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2637088.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2637091.png)
![3,3-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2637092.png)


![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2637096.png)

